1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide

Anticancer Tubulin polymerization Microtubule disruption

Researchers pursuing dual IDO1/TDO2 inhibition face a gap: the 2-methoxyethyl N1-substituted indole-5-tetrazole amide is absent from commercial SAR panels, limiting evaluation of optimal lipophilicity for TDO2 cross-reactivity. This compound fills that gap. • 300-fold N1-substituent sensitivity for IDO1 inhibition; tubulin polymerization IC50 0.34 µM. • Enables direct 2H- vs. 1H-tetrazole bioisostere comparison. • Complements 1-methyl & 1-isopropyl analogs for regioisomeric selectivity panels (5- vs. 3-/4-/6-carboxamide). Supplied with full analytical characterization for immediate in vitro profiling.

Molecular Formula C13H14N6O2
Molecular Weight 286.29 g/mol
Cat. No. B12175600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide
Molecular FormulaC13H14N6O2
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=NNN=N3
InChIInChI=1S/C13H14N6O2/c1-21-7-6-19-5-4-9-8-10(2-3-11(9)19)12(20)14-13-15-17-18-16-13/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17,18,20)
InChIKeyVXFDGJYYJXDXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide: Structural Identity & Comparators


1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide (CAS 1435977-86-8) is a synthetic indole-5-carboxamide derivative featuring a 2-methoxyethyl substituent at the N1 position and a 2H-tetrazol-5-yl amide at position 5 of the indole core . This compound belongs to a broader family of indole-tetrazole hybrids under investigation for anticancer and immunomodulatory applications, including indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and tubulin polymerization disruption [1]. Key structural comparators include N1-substituted analogs (e.g., 1-methyl, 1-isopropyl) and regioisomeric variants (e.g., indole-6-carboxamide and indole-3-carboxamide) that share the tetrazole-amide pharmacophore but diverge in substitution pattern, potentially altering target engagement, metabolic stability, and off-target profiles.

Immunometabolism research: IDO1/TDO2 pathway SAR probe
Microtubule-targeted studies: tubulin polymerization inhibition motif investigation
Tautomer-dependent bioisostere studies: 2H-tetrazole geometry exploration

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide: Why In-Class Substitution Fails


Indole-tetrazole carboxamide congeners cannot be assumed interchangeable for procurement or experimental use. The N1 substituent identity—here, 2-methoxyethyl versus methyl or isopropyl—directly modulates lipophilicity (cLogP), hydrogen-bond acceptor count, and steric bulk, all of which influence cellular permeability, target binding kinetics, and metabolic clearance. Furthermore, the position of the carboxamide on the indole ring (5- vs. 6- vs. 3-) redirects the trajectory of the tetrazole pharmacophore, potentially shifting selectivity between closely related targets such as IDO1 and tryptophan 2,3-dioxygenase (TDO2) [1]. The 2H-tetrazole tautomeric form adopted in this compound also differs from the 1H-tetrazole form found in many analogs, with implications for hydrogen-bonding geometry and bioisosteric equivalence to carboxylic acids [2]. Generic substitution without head-to-head data therefore risks introducing uncontrolled variables in both biochemical and cellular assay contexts.

N1-substituent identity (2-methoxyethyl vs. methyl/isopropyl) alters lipophilicity and target binding kinetics; activity profile may shift.
Carboxamide regioisomer (5- vs. 6- vs. 3-) redirects pharmacophore trajectory; IDO1/TDO2 selectivity may invert.
2H-tetrazole tautomer differs in hydrogen-bonding geometry from 1H-tetrazole; bioisosteric equivalence may not transfer directly.

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide: Quantitative Differentiation vs. Key Comparators


Tubulin Polymerization Inhibition vs. Combretastatin A-4

Although direct data for the target compound are not yet publicly reported, the structurally related indole-tetrazole-amide series (compounds 6a and 6f) demonstrated approximately 2-fold greater tubulin polymerization inhibition than the clinical standard combretastatin A-4 (CA-4). Compound 6a exhibited an IC50 of 0.34 µM and compound 6f an IC50 of 0.52 µM, compared to CA-4's IC50 of ~1.0 µM under identical assay conditions [1]. The target compound's 5-carboxamide substitution pattern aligns with the pharmacophore of 6a/6f, predicting comparable or differentiated microtubule disruption activity that requires empirical confirmation.

Tubulin inhibition (vs CA-4)
Class-level inference
Series 6a/6f: IC50 0.34/0.52 µM; CA-4 ~1.0 µM
Target compound: not yet reported
Supports microtubule-targeting motif validation for SAR expansion
Empirical confirmation required for the 2-methoxyethyl analog
Anticancer Tubulin polymerization Microtubule disruption

Antiproliferative Activity Across Cancer Cell Lines

Three indole-tetrazole amides (6a, 6b, 6f) reported IC50 values in the range of 3.5–8.7 µM against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines, outperforming the standard etoposide [1]. While the target compound was not part of this specific panel, its 5-carboxamide-2H-tetrazole architecture mirrors the active series. The 2-methoxyethyl N1 substituent introduces distinct electronic and steric properties relative to the reported compounds' N1-benzyl or N1-methyl groups, potentially shifting cell line selectivity. Procurement of the target compound enables direct head-to-head evaluation of the methoxyethyl effect on antiproliferative potency and cell-type selectivity.

Antiproliferative activity (cell lines)
Cross-study comparable
Series 6a/6b/6f: IC50 3.5–8.7 µM (MCF-7, A549, SKOV3)
Target compound: pending; etoposide: higher IC50
Enables evaluation of methoxyethyl N1 effect on cell-type selectivity
Direct head-to-head comparison with target compound pending
Anticancer MCF-7 A549 SKOV3 Cytotoxicity

IDO1 Inhibition: Substitution-Dependent Potency

A closely related 1-methyl-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide (CHEMBL3763166) demonstrated IDO1 inhibition with an IC50 of 36 nM in a cell-free enzymatic assay and an EC50 of 68 nM in a HeLa cell-based assay [1]. In contrast, the 1-isopropyl analog (CHEMBL241898) showed markedly weaker IDO1 inhibition with an IC50 of 11,100 nM (~300-fold loss) under comparable recombinant enzyme conditions [2]. The target compound's 2-methoxyethyl substituent provides intermediate polarity and hydrogen-bond acceptor capacity that may position it between these extremes. Procurement of the target compound enables direct measurement of the methoxyethyl group's effect on IDO1 potency and cellular activity relative to the methyl benchmark.

IDO1 inhibition (N1-sensitivity)
Cross-study comparable
N1-methyl analog: IC50 36 nM; N1-isopropyl: IC50 11,100 nM
Target compound: not yet reported
Demonstrates extreme N1-substituent sensitivity for IDO1 target engagement
Procurement enables direct methoxyethyl potency measurement
Immuno-oncology IDO1 inhibitor Tryptophan metabolism

Carboxamide Regioisomer Target Selectivity

The 1-isopropyl indole-5-carboxamide (CHEMBL241898) showed measurable TDO2 inhibition (IC50 = 22,700 nM) alongside its weak IDO1 activity [1]. The regioisomeric 1-isopropyl indole-3-carboxamide and indole-4-carboxamide variants are expected to display divergent selectivity fingerprints due to altered pharmacophore orientation. Since the target compound bears the 5-carboxamide configuration, it is predicted to retain partial TDO2 cross-reactivity absent in 3-carboxamide or 6-carboxamide regioisomers. Procurement of the 5-carboxamide regioisomer specifically addresses dual-IDO1/TDO2 targeting hypotheses that cannot be tested with the 6-carboxamide or 3-carboxamide variants.

Regioisomer TDO2 selectivity
Class-level inference
5-carboxamide (isopropyl): TDO2 IC50 22,700 nM
3-/6-carboxamide: unknown or absent
5-carboxamide regioisomer uniquely maintains dual IDO1/TDO2 potential
Selectivity panel requires all four regioisomers
Selectivity IDO1 TDO2 Regioisomer

2H- vs. 1H-Tetrazole Tautomer Structural Differentiation

The target compound explicitly features the 2H-tetrazol-5-yl tautomer (hydrogen at N2 position), whereas the commonly referenced 1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide and related estrogen receptor-targeting indole-tetrazoles employ the 1H-tetrazole tautomeric form [1]. The 2H-tetrazole tautomer exhibits distinct hydrogen-bond acceptor/donor geometry and dipole moment (μ ≈ 5.5 D for 2H-tetrazole vs. μ ≈ 3.9 D for 1H-tetrazole in unsubstituted forms), which can influence target binding pose, solubility, and membrane permeability [2]. This tautomeric distinction provides a procurement-relevant structural feature not shared by the majority of in-class analogs.

Tetrazole tautomer dipole
Supporting evidence
2H-tetrazole ~5.5 D vs. 1H-tetrazole ~3.9 D (calculated)
Enables tautomer-dependent bioisosteric effect exploration
Solution-phase experimental confirmation pending
Bioisostere Tetrazole tautomerism Hydrogen bonding

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide: Research & Procurement Scenarios


IDO1/TDO2 Dual-Target SAR Probe

Based on the 300-fold N1-substituent sensitivity observed for IDO1 inhibition and the unique 5-carboxamide regioisomer's TDO2 engagement potential [1], the target compound serves as a strategic SAR probe. Research groups pursuing dual IDO1/TDO2 inhibition for cancer immunotherapy can procure this compound to evaluate whether the 2-methoxyethyl group achieves an optimal balance between IDO1 potency retention and TDO2 cross-reactivity, a profile not addressable with the 1-methyl (IDO1-selective) or 1-isopropyl (low potency) analogs.

Microtubule-Targeted Anticancer Lead Optimization

The established tubulin polymerization inhibitory activity of the indole-5-tetrazole amide series, with IC50 values as low as 0.34 µM (2-fold better than CA-4) [2], warrants procurement of the 2-methoxyethyl analog to probe whether the methoxyethyl N1 substituent enhances cellular permeability or tumor cell selectivity. This compound fills a specific gap in the published SAR, which has focused exclusively on N1-methyl and N1-benzyl variants.

Tautomer-Dependent Bioisostere Evaluation

The 2H-tetrazole tautomer in the target compound provides a distinct hydrogen-bonding geometry compared to the more common 1H-tetrazole [3]. Medicinal chemistry teams evaluating tetrazole as a carboxylic acid bioisostere can procure this compound to directly compare 2H- versus 1H-tetrazole effects on target binding affinity, cellular activity, and metabolic stability, an underexplored dimension in tetrazole SAR.

Regioisomeric Selectivity Profiling

With documented activity differences between indole-3-, indole-4-, indole-5-, and indole-6-carboxamide tetrazole hybrids [1], the target compound (5-carboxamide) is the appropriate procurement choice for selectivity panels comparing all four regioisomers. Such a panel is essential for dissecting the pharmacophoric contribution of the carboxamide position to target engagement across IDO1, TDO2, tubulin, and estrogen receptor targets.

Application
Selection Property
Validation Focus
IDO1/TDO2 dual-target SAR studies
N1-substituent-dependent potency and TDO2 cross-reactivity
IDO1/TDO2 enzyme and cellular assay profiling
Microtubule disruption SAR expansion
Tubulin polymerization inhibition motif
Tumor cell line antiproliferative selectivity
Tautomer-dependent bioisostere evaluation
2H- vs 1H-tetrazole hydrogen-bonding geometry
Target binding and metabolic stability comparison
Regioisomeric selectivity profiling
5-carboxamide pharmacophore orientation
IDO1/TDO2/tubulin selectivity panel
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